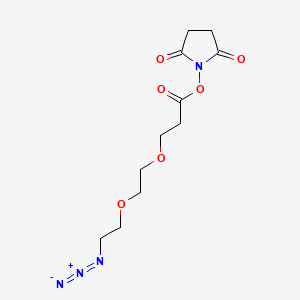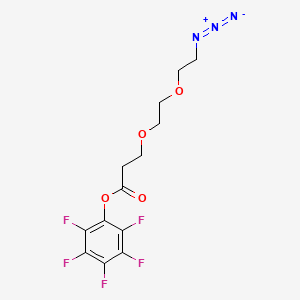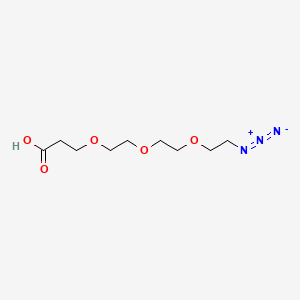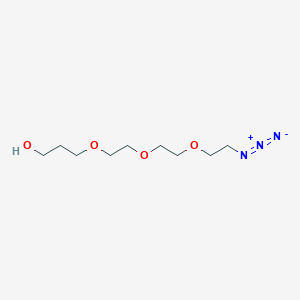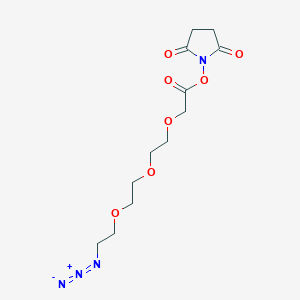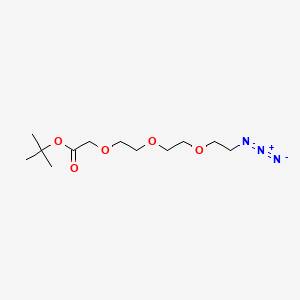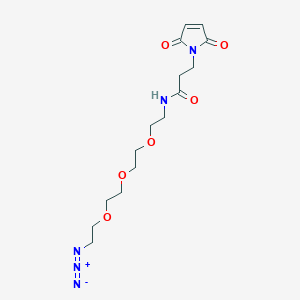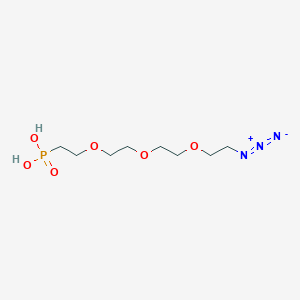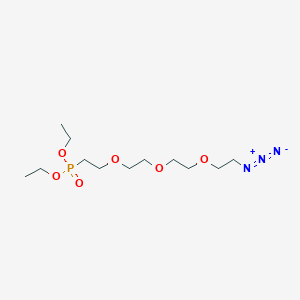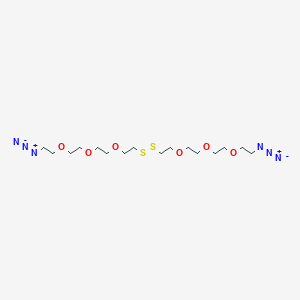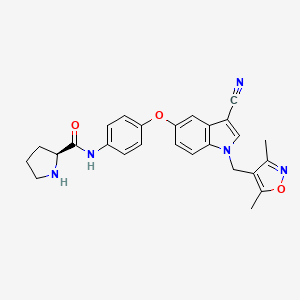
AZ-PFKFB3-67
概要
説明
AZ PFKFB3 67は、代謝酵素であるホスホフルクトキナーゼ-2/フルクトース-2,6-ビスホスファターゼ3(PFKFB3)の強力かつ選択的な阻害剤です。 この化合物は、解糖阻害とは無関係に、血管新生(新しい血管の形成過程)を阻害する役割において、広く研究されています 。 PFKFB3は、解糖経路における主要な調節酵素であり、癌などの様々な疾患における治療介入の重要な標的となっています .
科学的研究の応用
AZ PFKFB3 67 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the glycolytic pathway and its regulation.
Biology: Investigated for its effects on cellular metabolism and angiogenesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit angiogenesis.
Industry: Utilized in the development of new drugs targeting metabolic pathways
作用機序
AZ PFKFB3 67は、解糖経路における重要な酵素であるPFKFB3の活性を阻害することで、その効果を発揮します。 この阻害は、解糖の重要な調節因子であるフルクトース-2,6-ビスホスファートの産生を阻害します。 PFKFB3を標的にすることで、AZ PFKFB3 67は、解糖フラックスを効果的に低下させ、血管新生を阻害します。 この化合物は、等温滴定熱量測定によって確認されるように、PFKFB3に高い親和性で結合します .
類似の化合物との比較
類似の化合物
3PO: 別のPFKFB3阻害剤ですが、AZ PFKFB3 67ほどPFKFB3に効果的に結合しません.
KAN0438757: 放射線感受性を誘導し、相同組換えを阻害するPFKFB3阻害剤.
独自性
AZ PFKFB3 67は、解糖阻害とは無関係に血管新生を阻害する能力が独特です。 この独自の作用機序は、他のPFKFB3阻害剤とは異なり、血管新生を研究し、新しい治療戦略を開発するための貴重なツールとなります .
生化学分析
Biochemical Properties
AZ-PFKFB3-67 is a highly effective and selective inhibitor of the PFKFB3 enzyme, with IC50 values of 11, 159, and 1130 nM for PFKFB3, PFKFB2, and PFKFB1 respectively . PFKFB3 is a key enzyme in glycolysis, a process that cancer cells often rely on for energy. By inhibiting PFKFB3, this compound can disrupt this process and potentially hinder the growth and proliferation of cancer cells .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit glycolysis in cancer cells, thereby reducing their proliferative rate . Additionally, it has been found to induce apoptosis in hematological cancer cell lines that are highly sensitive to S63845, an MCL-1 antagonist .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its inhibition of the PFKFB3 enzyme. This inhibition impairs glycolysis, leading to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis . This can result in a decrease in the energy supply available to cancer cells, thereby inhibiting their growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been reported to provoke a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, it has been reported to significantly inhibit angiogenesis in vivo at low doses
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway through its inhibition of the PFKFB3 enzyme . This enzyme plays a crucial role in regulating the balance between the levels of fructose-6-phosphate and fructose-2,6-bisphosphate, which are key intermediates in the glycolysis pathway .
Subcellular Localization
Given its role as an inhibitor of the PFKFB3 enzyme, it is likely that it localizes to the cytoplasm where glycolysis takes place
準備方法
合成経路と反応条件
AZ PFKFB3 67の合成は、主要な中間体の生成とその後の制御された条件下での反応を含む、複数のステップで構成されます。 この化合物は、典型的には、求核置換反応、縮合反応、環化反応などの有機反応のシリーズを通して合成されます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されます .
工業的生産方法
AZ PFKFB3 67の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、工業グレードの試薬と設備を使用して、品質とスケーラビリティの一貫性を確保します。 この化合物は、再結晶やクロマトグラフィーなどの技術を用いて精製され、必要な仕様を満たします .
化学反応解析
反応の種類
AZ PFKFB3 67は、以下を含む様々な化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために実行することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および様々な求核剤と求電子剤が含まれます。 これらの反応は、通常、特定の温度やpHレベルなどの制御された条件下で行われ、所望の結果が得られるようにします .
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応は酸化された誘導体を生じさせる可能性がありますが、置換反応はAZ PFKFB3 67の修飾された類似体を生じさせる可能性があります .
科学研究への応用
AZ PFKFB3 67は、以下を含む、幅広い科学研究への応用があります。
化学: 解糖経路とその調節を研究するためのツール化合物として使用されます。
生物学: 細胞の代謝と血管新生への影響について調査されています。
医学: 血管新生を阻害する能力のために、癌治療のための潜在的な治療薬として探求されています。
化学反応の分析
Types of Reactions
AZ PFKFB3 67 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of AZ PFKFB3 67.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of AZ PFKFB3 67 .
類似化合物との比較
Similar Compounds
3PO: Another PFKFB3 inhibitor, but it does not bind to PFKFB3 as effectively as AZ PFKFB3 67.
KAN0438757: A PFKFB3 inhibitor that induces radiosensitivity and inhibits homologous recombination.
Uniqueness
AZ PFKFB3 67 is unique in its ability to inhibit angiogenesis independently of glycolysis inhibition. This distinct mechanism of action sets it apart from other PFKFB3 inhibitors, making it a valuable tool for studying angiogenesis and developing new therapeutic strategies .
特性
IUPAC Name |
(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIKFKQBWGMLCA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


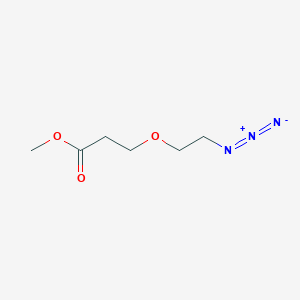
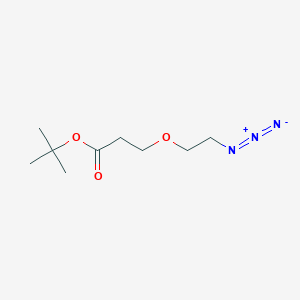

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
